![molecular formula C9H12F3IN2O B2634027 1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856075-43-8](/img/structure/B2634027.png)
1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
1-Ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as TFP or TFPyP, and it has been extensively studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine.
Mechanism of Action
The mechanism of action of TFPyP involves the absorption of light energy by the compound, which leads to the production of reactive oxygen species (ROS). These ROS can then cause damage to cancer cells, leading to their destruction. TFPyP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, TFPyP has also been studied for its biochemical and physiological effects. Studies have shown that TFPyP can inhibit the activity of certain enzymes, such as heme oxygenase-1, which is involved in the regulation of oxidative stress. TFPyP has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using TFPyP in scientific research is its unique photophysical properties. TFPyP has a high quantum yield and is highly efficient at producing ROS, making it an ideal candidate for use in PDT. However, one of the limitations of using TFPyP is its potential toxicity. Studies have shown that TFPyP can be cytotoxic at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole. One area of interest is the development of new synthesis methods that can produce TFPyP with even higher purity and yield. Another area of interest is the development of new applications for TFPyP in scientific research, such as its use in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the potential toxicity of TFPyP and to develop strategies to mitigate this toxicity.
Synthesis Methods
The synthesis of 1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves the reaction of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate with iodine and trifluoropropyl bromide in the presence of a base. The resulting compound is then reduced to obtain the final product. This synthesis method has been optimized to produce high yields of TFPyP with high purity.
Scientific Research Applications
1-Ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a photosensitizer in photodynamic therapy (PDT). TFPyP has been shown to have excellent photophysical properties, making it an ideal candidate for use in PDT.
properties
IUPAC Name |
1-ethyl-4-iodo-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3IN2O/c1-2-15-5-7(13)8(14-15)6-16-4-3-9(10,11)12/h5H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIUOHOPAHOJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)COCCC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole |
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